Cas no 1806782-72-8 (3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride)

3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride
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- インチ: 1S/C9H3Cl2F6NO2/c10-1-3-5(7(11)19)4(20-9(15,16)17)2-18-6(3)8(12,13)14/h2H,1H2
- InChIKey: FIBFKABREJWPCI-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)(F)F)=NC=C(C=1C(=O)Cl)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 39.2
3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078200-1g |
3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride |
1806782-72-8 | 97% | 1g |
$1,549.60 | 2022-03-31 |
3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chlorideに関する追加情報
3-(Chloromethyl)-5-(Trifluoromethoxy)-2-(Trifluoromethyl)Pyridine-4-Carbonyl Chloride (CAS No. 1806782-72-8): A Versatile Synthetic Intermediate in Medicinal Chemistry
The compound 3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1806782-72-8) represents a sophisticated organic molecule with a unique structural configuration that combines chloromethyl, trifluoromethoxy, and trifluoromethyl substituents on a pyridine scaffold, terminated by a reactive carbonyl chloride group. This architecture positions it as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the design of bioactive molecules targeting metabolic stability and pharmacokinetic optimization. Recent studies highlight its utility in constructing multi-functionalized heterocyclic systems, leveraging its dual trifluoroalkyl moieties to enhance ligand efficiency and reduce off-target effects.
The trifluoromethoxy (OCH₂CF₃) and trifluoromethyl (CF₃) groups are strategically positioned at the 5- and 2-positions of the pyridine ring, respectively. These substituents are well-documented for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. A 2023 study in *Journal of Medicinal Chemistry* demonstrated that trifluoroalkylated pyridines exhibit prolonged half-lives in vivo due to resistance to cytochrome P450-mediated oxidation, making them ideal for chronic disease therapies. The chloromethyl group at position 3 serves as a nucleophilic reaction site, enabling site-specific conjugation with amino acids or peptides—a critical step in developing prodrugs or antibody-drug conjugates (ADCs).
The terminal carbonyl chloride functional group imparts high reactivity toward nucleophiles such as primary/secondary amines, thiols, or hydroxyl groups. This reactivity is harnessed in solid-phase peptide synthesis (SPPS) protocols and click chemistry approaches. A groundbreaking 2024 publication described its use as an efficient coupling agent for linking small-molecule inhibitors to polyethylene glycol (PEG) chains, creating stealth nanoparticles with enhanced tumor-penetrating capabilities. Such applications underscore its role in bridging synthetic organic chemistry with nanomedicine.
Recent advancements in asymmetric synthesis have further expanded its utility. Researchers at MIT reported a palladium-catalyzed cross-coupling protocol using this compound to introduce enantioenriched stereocenters into chiral drug candidates. The trifluorinated framework proved compatible with chiral ligands like (*R*,*R*)-*trans*-BINAP, achieving >95% ee in model reactions—a breakthrough for developing optically pure CNS drugs where stereochemistry dictates efficacy.
In the realm of anti-infective drug discovery, this compound has been pivotal in synthesizing novel quinolone analogs with dual antibacterial mechanisms. A collaborative study between Stanford and Merck demonstrated that substituting the traditional carboxylic acid group with this chloroformyl pyridine derivative enhanced binding affinity to DNA gyrase while introducing fluorinated moieties that disrupt bacterial efflux pumps—a strategy addressing antibiotic resistance.
Environmental sustainability considerations have driven innovations in its synthesis pathway. Traditional methods relying on phosgene gas have been replaced by solvent-free microwave-assisted protocols using triphosgene and catalytic DMAP under mild conditions (≤60°C). This approach reduces waste by 40% compared to conventional routes while maintaining >90% isolated yields—a critical advancement aligning with green chemistry principles.
Structural variations incorporating this core framework are actively explored for oncology applications. A phase I clinical trial candidate targeting BCL-XL utilizes a derivative where the chloroformyl group is replaced by an amidated analog synthesized via this compound’s intermediacy. The trifluoroalkyl groups stabilize the molecule against proteolytic degradation, extending plasma half-life from hours to days—a critical factor for once-weekly dosing regimens.
Computational modeling further highlights its synthetic potential. Quantum mechanical studies predict that the compound’s electron-withdrawing substituents induce significant dipole moments across the pyridine plane, favoring π-stacking interactions with protein binding pockets—a property exploited in fragment-based drug design strategies for kinases and GPCRs.
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